molecular formula C14H20O3 B14739204 2-(2-Methylpropoxy)ethyl 2-phenylacetate CAS No. 5471-52-3

2-(2-Methylpropoxy)ethyl 2-phenylacetate

Cat. No.: B14739204
CAS No.: 5471-52-3
M. Wt: 236.31 g/mol
InChI Key: PWTZLPZAMBTJGN-UHFFFAOYSA-N
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Description

2-(2-Methylpropoxy)ethyl 2-phenylacetate is an ester derivative of phenylacetic acid, featuring a branched ether chain (2-methylpropoxyethyl) as the ester substituent.

Properties

CAS No.

5471-52-3

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

2-(2-methylpropoxy)ethyl 2-phenylacetate

InChI

InChI=1S/C14H20O3/c1-12(2)11-16-8-9-17-14(15)10-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3

InChI Key

PWTZLPZAMBTJGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCCOC(=O)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropoxy)ethyl 2-phenylacetate typically involves the esterification of phenylacetic acid with 2-(2-methylpropoxy)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid . The general reaction scheme is as follows:

Phenylacetic acid+2-(2-methylpropoxy)ethanolH2SO42-(2-Methylpropoxy)ethyl 2-phenylacetate+H2O\text{Phenylacetic acid} + \text{2-(2-methylpropoxy)ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Phenylacetic acid+2-(2-methylpropoxy)ethanolH2​SO4​​2-(2-Methylpropoxy)ethyl 2-phenylacetate+H2​O

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors and optimizing reaction conditions to maximize yield and minimize by-products. The use of catalysts and solvents that can be easily recycled is also common to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropoxy)ethyl 2-phenylacetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield phenylacetic acid and 2-(2-methylpropoxy)ethanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Hydrolysis: Phenylacetic acid and 2-(2-methylpropoxy)ethanol.

    Oxidation: Corresponding carboxylic acids and alcohols.

    Reduction: Alcohols derived from the ester.

Scientific Research Applications

2-(2-Methylpropoxy)ethyl 2-phenylacetate has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methylpropoxy)ethyl 2-phenylacetate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release phenylacetic acid and 2-(2-methylpropoxy)ethanol, which can then interact with various enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-Phenylacetate and Methyl 2-Phenylacetate

  • Structure : Ethyl/methyl esters lack the ether oxygen and branched chain present in 2-(2-methylpropoxy)ethyl 2-phenylacetate.
  • Applications : Ethyl 2-phenylacetate is a key flavor compound in sauce-aroma Baijiu, highlighting its volatility and aroma profile . In contrast, the bulkier 2-(2-methylpropoxy)ethyl group likely reduces volatility, making it less suitable for flavor applications.
  • Synthesis: Ethyl 2-phenylacetate derivatives are synthesized via tandem reactions with o-aminobenzamide or catalytic methods, achieving yields up to 69% . The branched ether chain in this compound may require specialized catalysts (e.g., Pd/C) or longer reaction times .

Ethyl 2-Phenylacetoacetate and Methyl 2-Phenylacetoacetate

  • Structure : These compounds feature a ketone group (α-carbonyl) absent in this compound.
  • Function : Used as precursors for amphetamine synthesis due to their reactivity in reductive amination . The absence of a ketone in the target compound limits its utility in such pathways.
  • Bioactivity : Hybrid analogues of ethyl 2-phenylacetate show germination-stimulating activity in parasitic weeds (EC50 in nM range), but activity is lost with bulky substituents (e.g., trimethylated D-ring) .

Phenethyl 2-Phenylacetate Derivatives

  • Structure : Phenethyl and 4-hydroxyphenethyl esters differ in their aromatic substituents. For example, 4-hydroxyphenethyl 2-phenylacetate includes a hydroxyl group on the phenyl ring .
  • Bioactivity: These derivatives exhibit antimicrobial and acetylcholinesterase inhibitory activities. Compound 9 (2-(1H-indol-3-yl)ethyl 2-phenylacetate) showed acetylcholinesterase inhibition, while 4-hydroxyphenethyl variants demonstrated cytotoxicity .

Sulfur- and Amino-Substituted Analogues

  • Examples: Ethyl 2-[(5-chlorobenzo[d]thiazol-2-yl)thio]-2-phenylacetate and ethyl 2-(diethylamino)-2-phenylacetate .
  • Function: Sulfur-containing derivatives (e.g., benzothiazoles) show antiproliferative activity in cancer cells, while amino-substituted esters may act as intermediates in drug synthesis . The target compound’s ether chain lacks the electron-withdrawing or donating effects of sulfur/amino groups, likely altering its biological target specificity.

Cycloalkyl-Substituted Esters

  • Examples : Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate and related cycloalkyl derivatives .
  • Properties : Bulky substituents (e.g., cyclohexyl) increase steric hindrance, affecting conformational flexibility and interaction with biological targets. The 2-methylpropoxyethyl group in the target compound may similarly influence binding but with less rigidity compared to cycloalkyl groups .

Physical Properties

Property This compound Ethyl 2-Phenylacetate Methyl 2-Phenylacetoacetate
Molecular Weight ~250 g/mol (estimated) 164.2 g/mol 192.2 g/mol
Lipophilicity High (branched ether chain) Moderate Moderate (ketone reduces log P)
Volatility Low High (flavor applications) Low

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